molecular formula C9H8N2O2 B12345266 7-methoxy-4aH-1,6-naphthyridin-4-one

7-methoxy-4aH-1,6-naphthyridin-4-one

Cat. No.: B12345266
M. Wt: 176.17 g/mol
InChI Key: ADYXTEYCDFIZHB-UHFFFAOYSA-N
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Description

7-Methoxy-4aH-1,6-naphthyridin-4-one is a high-purity chemical building block based on the privileged 1,6-naphthyridine scaffold, a heterocyclic system of significant interest in modern medicinal chemistry . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. The 1,6-naphthyridine core is recognized as a versatile pharmacophore in drug discovery due to its ability to interact with multiple biological targets . Researchers are particularly interested in this structural class for developing novel antitumor agents , with 1,6-naphthyridin-4-one derivatives serving as key scaffolds in the development of MET kinase inhibitors and other targeted cancer therapies . Furthermore, the benzo-fused analog of this scaffold, found in the natural product aaptamine, has demonstrated notable cytotoxic effects against various cancer cell lines, including non-small cell lung cancer and cervical cancer, highlighting the therapeutic potential of this chemical class . Beyond oncology research, the 1,6-naphthyridine structure is a valuable template for neuroscience research. Benzo[b][1,6]naphthyridine derivatives have been investigated as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme target for Parkinson's disease, with some analogs exhibiting IC50 values in the low micromolar range . The structural features of this compound, including the methoxy substituent and the carbonyl group, make it a versatile intermediate for further chemical exploration, such as functionalization at various ring positions to optimize drug-like properties and target affinity . Researchers can utilize this compound as a core scaffold for generating diverse chemical libraries aimed at probing new biological mechanisms and developing potential therapeutic candidates for angiogenic disorders, viral infections, and neurological conditions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

7-methoxy-4aH-1,6-naphthyridin-4-one

InChI

InChI=1S/C9H8N2O2/c1-13-9-4-7-6(5-11-9)8(12)2-3-10-7/h2-6H,1H3

InChI Key

ADYXTEYCDFIZHB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=CC(=O)C2C=N1

Origin of Product

United States

Synthetic Methodologies for 7 Methoxy 4ah 1,6 Naphthyridin 4 One and Analogous Scaffolds

Established Synthetic Pathways to 1,6-Naphthyridin-4-one Ring Systems

The construction of the 1,6-naphthyridin-4-one ring system can be achieved through several established synthetic routes, each offering distinct advantages in terms of substrate scope, efficiency, and functional group tolerance.

Cyclocondensation Reactions for Naphthyridinone Formation

Cyclocondensation reactions are a cornerstone in the synthesis of naphthyridinone rings. These reactions typically involve the formation of the heterocyclic system through the intramolecular or intermolecular condensation of precursors bearing appropriate functional groups. A common strategy involves the use of substituted aminopyridines which undergo cyclization to form the fused pyridone ring.

One notable approach is the Gould-Jacobs reaction, which is a well-established method for synthesizing quinolones and can be adapted for naphthyridinone synthesis. wikipedia.orgmdpi.comd-nb.infonih.govablelab.eu This reaction typically involves the condensation of an aminopyridine with a malonic acid derivative, such as diethyl ethoxymethylenemalonate, followed by thermal cyclization. wikipedia.orgd-nb.infonih.gov The regioselectivity of the cyclization is a critical aspect, influenced by both steric and electronic factors of the substituents on the aminopyridine precursor. mdpi.comd-nb.info For instance, the condensation of 4-aminonicotinic acid with diethyl malonate has been shown to yield a 4-hydroxy-substituted 1,6-naphthyridin-2(1H)-one. nih.gov

Acid-mediated intramolecular Friedel-Crafts-type reactions also represent a powerful tool for the synthesis of fused naphthyridine systems. nih.gov For example, 4-(arylamino)nicotinonitriles can undergo cycloaromatisation mediated by strong acids like trifluoromethanesulfonic acid (CF3SO3H) or sulfuric acid (H2SO4) to yield polycyclic 1,6-naphthyridin-4-amines in good to excellent yields. nih.gov

Domino Amination and Cyclization Protocols

Domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer an efficient pathway to complex heterocyclic structures like naphthyridinones. A palladium-catalyzed domino radical cyclization and C-H amination of 1,7-enynes has been developed for the rapid construction of N-containing fused quinolin-2(1H)-ones, a strategy that could be conceptually extended to naphthyridinone synthesis.

Application of Grignard Reagents in Naphthyridine Synthesis

Grignard reagents have been effectively utilized in the synthesis of substituted 1,6-naphthyridin-4-one derivatives. A robust and scalable approach involves the addition of Grignard reagents to a 4-amino-2-chloronicotinonitrile (B6590771) precursor. This is followed by an acidolysis-cyclocondensation sequence to furnish a variety of 3-substituted 5-chloro-1,6-naphthyridin-4-ones in moderate to good yields. This methodology has been proven to be applicable on a large scale, highlighting its potential for preclinical drug development.

Multi-Component Reactions for Diverse Naphthyridinone Derivatives

Multi-component reactions (MCRs) are highly convergent and atom-economical processes that allow for the synthesis of complex molecules from three or more starting materials in a one-pot reaction. Several MCRs have been developed for the synthesis of diverse 1,6-naphthyridine (B1220473) derivatives. For example, a three-component reaction of an aromatic aldehyde, an amine, and a piperidine-2,4-dione derivative can yield naphtho nih.govnih.govnaphthyridine derivatives under catalyst-free conditions. Another example involves the reaction of malononitrile (B47326), aldehydes, and N-unsubstituted amidines to form 4-amino-5-pyrimidinecarbonitriles, which are structurally related to precursors for naphthyridinone synthesis. arkat-usa.org

Targeted Synthesis of 7-methoxy-4aH-1,6-naphthyridin-4-one

While a specific, detailed synthetic protocol for this compound is not extensively documented in publicly available literature, its commercial availability (CAS No. 952138-18-0) confirms its existence. bldpharm.com A plausible synthetic strategy can be inferred from established methods for analogous compounds. This would likely involve the synthesis of a precursor with a functional group at the 7-position that can be subsequently converted to a methoxy (B1213986) group.

A logical approach would be the synthesis of a 7-hydroxy-1,6-naphthyridin-4-one intermediate, followed by O-methylation. Alternatively, a 7-chloro-1,6-naphthyridin-4-one could undergo nucleophilic substitution with sodium methoxide (B1231860).

Precursor Synthesis and Intermediate Derivatization

The synthesis of the target molecule would begin with the preparation of a suitably substituted pyridine (B92270) precursor. For the synthesis of a 7-substituted 1,6-naphthyridin-4-one, a 4-amino-5-substituted pyridine derivative is a key starting material. For instance, the synthesis of 8-hydroxy-1,6-naphthyridin-5(6H)-one-7-carboxamides has been reported, which involves the cyclization of quinolinamic esters. researchgate.netconicet.gov.ar The synthesis of 4-chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one has also been described, starting from methyl 4-chloro-3-(prop-1-ynyl)picolinate and hydroxylamine.

Once a 7-hydroxy-1,6-naphthyridin-4-one intermediate is obtained, the hydroxyl group can be methylated to yield the desired 7-methoxy derivative. Standard O-methylation conditions, such as the use of a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base, could be employed. Biological methylating agents like S-adenosyl methionine (SAM) also serve as a conceptual basis for such transformations. conicet.gov.ar

Alternatively, if a 7-chloro-1,6-naphthyridin-4-one is synthesized, the chloro group can be displaced by a methoxide anion. This nucleophilic aromatic substitution would provide a direct route to the 7-methoxy product. The synthesis of 7-amino-5-halo substituted 1,6-naphthyridin-2(1H)-ones from 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles has been reported, indicating that halogenated naphthyridinones are accessible intermediates. nih.gov

The following table summarizes some of the key synthetic reactions for the 1,6-naphthyridin-4-one scaffold:

Reaction Type Precursors Key Reagents/Conditions Product Type Reference(s)
Gould-Jacobs ReactionAminopyridine, Diethyl ethoxymethylenemalonateHeat4-Hydroxy-1,6-naphthyridin-4-one derivative wikipedia.orgmdpi.comd-nb.infonih.govablelab.eu
Friedel-Crafts Cyclization4-(Arylamino)nicotinonitrileCF3SO3H or H2SO4Fused polycyclic 1,6-naphthyridin-4-amine nih.gov
Grignard Addition/Cyclization4-Amino-2-chloronicotinonitrile, Grignard reagentAcidolysis3-Substituted-5-chloro-1,6-naphthyridin-4-one
Multi-Component ReactionAromatic aldehyde, Amine, Piperidine-2,4-dioneCatalyst-free, HeatNaphtho nih.govnih.govnaphthyridine derivative

The following table outlines a hypothetical synthetic approach for this compound:

Step Reaction Starting Material Key Reagents/Conditions Intermediate/Product Reference Concept(s)
1Cyclocondensation4-Amino-5-hydroxynicotinic acid derivative, Malonic ester derivativeHeat (e.g., Dowtherm A)7-Hydroxy-1,6-naphthyridin-4-one nih.govresearchgate.netconicet.gov.ar
2O-Methylation7-Hydroxy-1,6-naphthyridin-4-oneDimethyl sulfate, Base (e.g., K2CO3), AcetoneThis compound conicet.gov.ar
Alternative Step 1 Cyclocondensation4-Amino-5-chloronicotinic acid derivative, Malonic ester derivativeHeat7-Chloro-1,6-naphthyridin-4-one nih.gov
Alternative Step 2 Nucleophilic Substitution7-Chloro-1,6-naphthyridin-4-oneSodium methoxide, MethanolThis compound

Optimization of Reaction Conditions and Scalability

The efficient synthesis of naphthyridinone scaffolds is highly dependent on the careful optimization of reaction parameters. Key variables include the choice of catalyst, solvent, temperature, and reactants. For instance, rhodium(III)-catalyzed syntheses have demonstrated high yields and selectivities under mild conditions, sometimes even at room temperature when coupling with alkynes. acs.orgnih.gov The use of a suitable oxidant, such as Cu(OAc)₂, is often crucial in these catalytic cycles. acs.org

The scalability of these syntheses is often demonstrated through gram-scale preparations which maintain high yields. For example, a method for producing fused polycyclic 1,6-naphthyridin-4-amines was successfully scaled to the gram level, underscoring the mildness and convenience of the protocol. nih.gov

Table 1: Optimization and Scalability of Naphthyridinone Synthesis

Factor Optimized Condition Significance Reference
Catalyst Rh(III) complexes, Palladium complexes High efficiency and selectivity in C-H activation and cross-coupling reactions. acs.org, acs.org, acs.org
Catalyst Loading As low as 0.1 mol % for Rh(III) catalysts Increases cost-effectiveness and simplifies purification for large-scale synthesis. acs.org, nih.gov
Temperature Mild conditions (room temperature to 100 °C) Reduces energy consumption and minimizes side reactions. acs.org, acs.org, nih.gov
Scale Demonstrated on multigram and gram scales Confirms the viability of the method for practical, larger-scale production. acs.org, nih.gov, nih.gov
Reagents Use of co-catalysts (e.g., CuI) or specific ligands (e.g., xantphos) Can improve yields and expand substrate scope for challenging couplings. acs.org, acs.org

Strategies for Derivatization and Functionalization of Naphthyridinone Cores

The biological activity and material properties of naphthyridinones can be finely tuned by introducing various functional groups onto the core structure. Derivatization strategies are therefore a cornerstone of research in this area. nih.gov These strategies often involve the initial synthesis of a core structure that contains a "handle"—a reactive group like a halogen—which can then be modified through subsequent reactions. nih.gov Common approaches include introducing chromophores or fluorophores to enhance analytical detection, or adding specific fragments to modulate chemical properties. nih.gov

Introduction of Substituents at Naphthyridinone Ring Positions

The introduction of substituents at specific positions on the naphthyridinone ring is critical for structure-activity relationship (SAR) studies. A variety of methods have been developed to achieve regioselective functionalization.

Transition metal-catalyzed cross-coupling reactions are a primary tool for this purpose. For example, palladium-catalyzed reactions have been extensively used to introduce aryl and other groups onto the naphthyridinone scaffold. acs.orgacs.orgnih.gov One powerful approach involves a cascade sequence where a palladium-catalyzed cross-coupling between a 2-halonicotinaldehyde and an acetamide (B32628) derivative leads to an intermediate that cyclizes to form the substituted naphthyridinone. acs.orgacs.org This method has been used to synthesize 3-aryl-1,8-naphthyridin-2(1H)-one in high yield (91%). acs.org

Rhodium(III)-catalyzed C–H activation offers another route for direct functionalization. This technique allows for the oxidative olefination of pyridine precursors to build the naphthyridinone ring system, effectively introducing substituents derived from the alkene coupling partner. acs.orgnih.gov Furthermore, a double-activation and directing group strategy using nicotinamide (B372718) N-oxides as substrates enables the coupling with both alkynes and alkenes to form diverse naphthyridinone derivatives. acs.orgnih.gov Directed ring metalation provides yet another precise method for functionalization at positions that might otherwise be difficult to access. nih.gov

Table 2: Strategies for Introducing Substituents on the Naphthyridinone Core

Method Position(s) Functionalized Type of Substituent Key Reagents/Catalysts Reference
Palladium-Catalyzed Amidation C3 Aryl groups Pd₂(dba)₃, xantphos, Cs₂CO₃ acs.org, acs.org
Palladium-Catalyzed Cross-Coupling C6, C8 (on 1,7-naphthyridines) Various aryl and alkyl groups Palladium catalysts nih.gov
Rhodium-Catalyzed C-H Activation ortho-position to directing group Olefinic groups Rh(III) catalyst, Cu(OAc)₂ acs.org, nih.gov
Rhodium-Catalyzed Annulation Varies with substrate Groups from alkyne/alkene partners Rh(III) catalyst acs.org, nih.gov
Directed Ring Metalation C5 (on benzo[c] acs.orgnih.govnaphthyridine) Various electrophiles TMPMgCl∙LiCl nih.gov

Stereoselective Synthesis of Naphthyridinone Enantiomers

When a naphthyridinone contains a chiral center, the synthesis of single enantiomers becomes a significant objective. Stereoselective synthesis aims to produce a specific stereoisomer, which can be achieved through various techniques such as using a chiral pool, chiral auxiliaries, or enantioselective catalysis. ethz.chyoutube.com

While direct examples for this compound are not prominent in the literature, principles from related fields can be applied. For instance, rhodium(III)-catalyzed C-H activation has been successfully employed for the atroposelective synthesis of C-N axially chiral naphthylamines and other heterocycles. snnu.edu.cn This type of catalysis, which uses a chiral carboxylic acid co-catalyst, can achieve high enantioselectivity (e.g., 95:5 er). snnu.edu.cn Such strategies could potentially be adapted to create chiral naphthyridinone scaffolds.

The development of stereoselective reactions often involves transforming an enantiomeric relationship into a diastereomeric one, for example, through the aggregation of chiral molecules, which can simplify analysis and separation. nih.gov The goal is to control the formation of new stereocenters relative to existing ones or through the influence of a chiral catalyst, ultimately yielding an enantiomerically pure or enriched product. ethz.chnih.gov

Advanced Synthetic Techniques and Reaction Mechanisms

Modern organic synthesis leverages sophisticated techniques to build complex molecular architectures like the naphthyridinone core with high efficiency and precision.

Transition Metal-Catalyzed Transformations for Naphthyridinone Scaffolds

Transition metal catalysis is a dominant force in the synthesis of naphthyridinones and related heterocycles. uva.esnih.gov These metals, particularly palladium and rhodium, can facilitate a wide range of transformations that are otherwise difficult to achieve. uva.es

Rhodium-Catalyzed Reactions: Rhodium(III) catalysts are highly effective for C-H activation, enabling the direct functionalization of pyridine and quinoline (B57606) derivatives. acs.orgnih.gov A general and regioselective synthesis of naphthyridinones has been developed using a Rh(III)-catalyzed reaction of nicotinamide N-oxides with alkynes or alkenes. acs.orgnih.gov This method relies on a double directing group strategy and can proceed at room temperature with low catalyst loadings. acs.orgnih.gov

Palladium-Catalyzed Reactions: Palladium catalysis is widely used for cross-coupling and amidation reactions to construct the naphthyridinone ring. acs.orgacs.org A notable example is the palladium-catalyzed amidation of ortho-carbonyl substituted aryl halides, which provides a convergent, one-pot cascade sequence to form 3-aryl naphthyridinones and quinolinones. acs.orgacs.org Palladium is also used in annulative cyclizations, such as the reaction of 1,6-enynes with iodoanilines to form novel naphthyridinone analogues. thieme-connect.com These methods highlight palladium's versatility and tolerance for various functional groups. nih.govuva.es

Other Metal Catalysts: Besides rhodium and palladium, rare-earth metal catalysts have been used for the C-H cyclization of functionalized pyridines to access azaindolines and naphthyridine derivatives. researchgate.net Platinum catalysts have also been explored for various hydrometallation reactions to create diverse scaffolds. lancs.ac.uk

Table 3: Overview of Transition Metal-Catalyzed Syntheses for Naphthyridinone Scaffolds

Metal Catalyst Reaction Type Substrates Key Features Reference
Rhodium(III) Oxidative Olefination / C-H Activation Pyridines, Quinolines, Alkenes Multigram scalability, low catalyst loading, operationally simple. acs.org, nih.gov
Rhodium(III) C-H Activation / Annulation Nicotinamide N-oxides, Alkynes, Alkenes Double directing group strategy, mild conditions, high selectivity. acs.org, nih.gov
Palladium Amidation / Annulation o-Carbonyl Aryl Halides, Amides Convergent one-pot cascade, alternative to Friedländer condensation. acs.org, acs.org
Palladium Annulative Cyclization 1,6-Enynes, Iodoanilines Forms novel polycyclic motifs through carbo-aminative cyclization. thieme-connect.com
Palladium Cross-Coupling (e.g., Suzuki) Heteroaryl Bromides Enables synthesis of disubstituted naphthyridines for SAR studies. nih.gov
Rare-Earth Metals C-H Cyclization Functionalized Pyridines Intramolecular insertion into vinyl C-H bonds to form fused rings. researchgate.net

Photochemical and Electrocyclization Approaches in Naphthyridine Synthesis

Electrocyclic reactions, a class of pericyclic reactions, involve the concerted formation of a sigma bond from a conjugated pi system to close a ring. numberanalytics.comwikipedia.org These reactions are governed by the Woodward-Hoffmann rules and offer excellent stereochemical control. rsc.org The synthesis of 1,5-naphthyridines has been achieved through an electrocyclic ring closure of N-(3-pyridyl)aldimines with alkynes in the presence of a Lewis acid. nih.gov Another approach involves the electrocyclic ring-closure of 1-azatrienes. acs.org The Nazarov cyclization, a cationic 4π electrocyclic reaction, is a powerful method for forming five-membered rings and represents a synthetically useful strategy in heterocyclic synthesis. libretexts.org

Photochemical methods provide an alternative, often eco-friendly, pathway for synthesizing heterocyclic compounds. Light can be used to induce reactions that may not be feasible under thermal conditions. mdpi.com While specific photochemical syntheses for this compound are not widely reported, the photochemical addition of groups to related N-heterocycles like 1,5-naphthyridine (B1222797) has been described. nih.gov Furthermore, photochemical strategies are employed in the synthesis of other complex nitrogen-containing heterocycles, such as imidazopyridines, indicating the potential applicability of these light-induced transformations in the broader field of naphthyridine chemistry. mdpi.com

Biochemical and Molecular Investigations of Naphthyridinone Derivatives

Exploration of Molecular Interactions with Biological Targets

The biological activity of naphthyridine derivatives is intrinsically linked to their molecular interactions with various biological targets. The structure of the naphthyridine core and the nature of its substituents dictate the binding affinity and selectivity for these targets. nih.gov For instance, the introduction of a naphthyl ring at the C-2 position of the naphthyridine scaffold has been shown to enhance cytotoxic activities in several human cancer cell lines. nih.gov This suggests that the extended aromatic system of the naphthyl group contributes to more effective binding within the target's active site, possibly through pi-stacking interactions.

Furthermore, the substitution pattern on the naphthyridine ring is crucial for potency. Studies on a series of naphthyridine derivatives have indicated that methyl substitution at the C-6 or C-7 positions generally leads to greater activity compared to substitution at the C-5 position. nih.gov A compound bearing both a C-7 methyl group and a C-2 naphthyl ring demonstrated the most potent activity against three human cancer cell lines, highlighting the synergistic effect of these structural features. nih.gov The presence of a C-4 carbonyl group on the naphthyridine ring has also been identified as important for cytotoxicity, likely participating in hydrogen bonding or other polar interactions with the biological target. nih.gov

Functional Role as Protein Degrader Building Blocks

Naphthyridinone derivatives are emerging as valuable building blocks in the development of targeted protein degraders, such as proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A patent for compounds for targeted protein degradation of kinases includes structures that may be derived from or similar to naphthyridinone cores, highlighting their potential utility in this therapeutic modality. google.com The modular nature of PROTACs allows for the incorporation of various ligands that bind to the protein of interest. The naphthyridinone scaffold can serve as a core structure to which different functional groups are attached to create these specific ligands.

Enzyme Modulation and Inhibition by Naphthyridinone Analogues

Naphthyridinone analogues have been identified as potent modulators and inhibitors of various enzymes, a key mechanism behind their therapeutic potential. nih.gov

Research has successfully identified and validated specific enzyme targets for naphthyridinone derivatives. One prominent target is the p38 mitogen-activated protein (MAP) kinase. nih.gov A specific naphthyridone derivative has been developed as a p38 MAP kinase inhibitor for potential use in treating inflammatory diseases. nih.gov The N-oxide of a 1,7-naphthyridine (B1217170) was found to be a potent and selective inhibitor of p38α kinase. researchgate.net Structure-activity relationship studies revealed that the N-oxide oxygen was crucial for its activity and selectivity against other related kinases. researchgate.net Another important class of enzymes targeted by naphthyridine derivatives is the rearranged during transfection (RET) kinase. A series of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives have been developed as potent inhibitors of RET and its solvent-front mutants, which are responsible for resistance to some existing therapies. nih.gov

Kinetic studies provide insight into how these compounds inhibit their target enzymes. For example, certain 5α-reductase inhibitors with a structure related to naphthyridinones have been shown to act through a reversible competitive mechanism. acs.org This indicates that the inhibitor competes with the natural substrate for binding to the active site of the enzyme. acs.org

Cellular and Subcellular Studies of Naphthyridinone Compound Effects

The enzymatic inhibition and molecular interactions of naphthyridinone derivatives translate into significant effects at the cellular and subcellular levels.

Naphthyridinone analogues can modulate various cellular signaling pathways, often leading to anti-cancer effects. For instance, the inhibition of p38 MAP kinase by a naphthyridone derivative can impact inflammatory and cellular stress response pathways. nih.gov Some naturally occurring naphthyridine alkaloids have been shown to induce apoptosis (programmed cell death) in cancer cells. mdpi.com Sampangine, a related compound, induces apoptosis in HL-60 cells and can cause cell cycle arrest at the G1 phase at low concentrations. mdpi.com Another related alkaloid, 1-methoxycanthin-6-one, has been shown to induce apoptosis through the activation of c-Jun N-terminal kinase (JNK), a key component of a stress-activated protein kinase signaling pathway. researchgate.net The cytotoxic effects of various naphthyridine derivatives have been demonstrated in a range of human cancer cell lines, including cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3). nih.gov

Interactive Data Table: Cytotoxicity of Naphthyridine Derivatives

The following table summarizes the cytotoxic activity (IC₅₀ values in µM) of selected naphthyridine derivatives against three human cancer cell lines.

Compound NumberModificationsHeLa (IC₅₀ µM)HL-60 (IC₅₀ µM)PC-3 (IC₅₀ µM)
5C-6 methyl, 3',4'-dimethoxy phenyl at C-2Potent> Colchicine-
10C-6 methyl, 2',4'-dimethoxy phenyl at C-2Potent< Colchicine-
14C-2 naphthyl ring2.61.5Potent
15C-6 methyl, C-2 naphthyl ring2.30.8Potent
16C-7 methyl, C-2 naphthyl ring0.710.15.1
ColchicineReference Compound23.67.819.7

Data sourced from a study on the cytotoxicity and structure-activity relationships of naphthyridine derivatives. nih.gov "Potent" indicates an activity greater than the reference compound, colchicine. A lower IC₅₀ value indicates greater potency.

Interactive Data Table: Enzyme Inhibition by a RET Inhibitor Derivative

The following table shows the in vitro inhibitory activities (IC₅₀ in nM) of a representative 1,6-naphthyridine (B1220473) derivative (20p) and a reference compound against RET and its mutants.

CompoundRET (WT) IC₅₀ (nM)RET (G810R) IC₅₀ (nM)RET (G810S) IC₅₀ (nM)RET (G810C) IC₅₀ (nM)
20p-5.7-8.3
Selpercatinib-95.3-244.1

Data sourced from a study on 1,6-naphthyridine derivatives as potent inhibitors of RET and its mutants. nih.gov A lower IC₅₀ value indicates greater potency. ‘-’ indicates data not provided in the source.

Investigations of Intracellular Distribution and Localization

The utility of fluorescent molecules in biological studies is intrinsically linked to their ability to localize within specific cellular compartments, allowing for the targeted investigation of molecular processes. Naphthyridinone derivatives have been explored as fluorescent probes with specific intracellular distribution patterns.

Recent studies have focused on the development of cationic fluorescent dyes derived from naphthyridine for imaging nucleic acids within mitochondria. nih.gov These probes exhibit an "OFF-ON" fluorescence response, meaning their fluorescence intensity dramatically increases upon binding to DNA and RNA. nih.gov This property, combined with their ability to penetrate cells, allows for targeted visualization of mitochondrial genetic material. Co-staining experiments and nucleic acid digestion assays have confirmed that certain naphthyridine-based probes can specifically target the mitochondria of fixed cells. nih.gov The development of such probes with emission in the near-infrared region is particularly significant, as it minimizes photodamage to cells and allows for deeper tissue penetration. nih.gov

The mechanism of localization for such probes often relies on the biophysical properties of the organelles themselves. For instance, mitochondria possess a significant membrane potential due to proton pumping. youtube.com Lipophilic, cationic molecules, a class that includes certain naphthyridine derivatives, can accumulate in the mitochondrial matrix, driven by this electrochemical gradient. youtube.com This principle allows for the design of probes that are selectively sequestered in mitochondria, enabling the study of organelle-specific events like nucleic acid dynamics, which can be relevant for screening genetic mutations related to mitochondrial diseases. nih.gov

Optical Properties and Applications as Fluorescent Probes

The 1,6-naphthyridinone scaffold is a promising platform for developing fluorescent probes due to its advantageous photophysical properties. mdpi.com These properties can be finely tuned through chemical modification, leading to applications in various sensing and imaging contexts.

Solvatochromism and Acidochromism of Naphthyridinones

A key feature of the 1,6-naphthyridin-7(6H)-one scaffold is its sensitivity to the local environment, a property that manifests as solvatochromism and acidochromism. mdpi.com

Solvatochromism is the phenomenon where the color (absorption and/or emission wavelength) of a compound changes with the polarity of the solvent. Naphthyridinone derivatives exhibit this behavior, showing shifts in their fluorescence spectra depending on the solvent they are in. mdpi.com For example, nucleoside analogues incorporating the 1,6-naphthyridin-7(6H)-one scaffold are highly emissive in polar aprotic solvents but significantly less so in water. mdpi.com This dramatic change in fluorescence can be used to probe interactions with surrounding molecules, as the binding to a biological target like a protein or nucleic acid often involves a change in the local solvent environment from aqueous to a more nonpolar microenvironment within a binding pocket.

Acidochromism refers to the change in color in response to a change in pH. The 1,6-naphthyridin-7(6H)-one structure also displays this property, indicating that its protonation state affects its electronic structure and, consequently, its interaction with light. mdpi.com This pH sensitivity can be exploited to develop probes for monitoring pH changes in cellular compartments or enzymatic reactions that involve proton release or uptake.

These properties, combined with large Stokes shifts (the separation between absorption and emission maxima) and potentially high quantum yields, make naphthyridinones versatile scaffolds for creating environmentally sensitive fluorescent probes. mdpi.com The table below illustrates the solvatochromic effects on a representative 1,6-naphthyridin-7(6H)-one nucleoside analogue (TzNatB).

SolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)
DCM 3584961380.44
ACN 3575061490.58
MeOH 3555301750.15
H₂O 355537182<0.01

This interactive table demonstrates the change in optical properties of a 1,6-naphthyridin-7(6H)-one derivative in solvents of varying polarity. Data adapted from studies on TzNatB, a related nucleoside analogue. mdpi.com

Mechanisms of Intramolecular Proton Transfer in Excited States

A significant photophysical process that contributes to the unique optical properties of many fluorescent probes, including those based on heterocyclic systems similar to naphthyridinones, is Excited-State Intramolecular Proton Transfer (ESIPT). nih.govrsc.org ESIPT is a photo-isomerization reaction where a proton is transferred within the same molecule to an adjacent heteroatom (like nitrogen or oxygen) upon excitation with light. nih.govrsc.org

The general mechanism involves four stages:

Absorption: The molecule in its ground 'enol' form absorbs a photon, transitioning to the excited 'enol*' state.

Proton Transfer: In the excited state, the acidity and basicity of the proton donor and acceptor groups, respectively, increase, facilitating an ultrafast, often barrierless, proton transfer to form an excited 'keto*' tautomer. rsc.orgnih.gov

Emission: The 'keto*' species relaxes to its ground state by emitting a photon. This emission is significantly red-shifted compared to the absorption, resulting in a large Stokes shift. nih.gov

Reverse Transfer: The molecule in the 'keto' ground state is typically unstable and rapidly reverts to the more stable 'enol' form, completing the cycle. rsc.org

This process is highly desirable for designing fluorescent probes because the large Stokes shift effectively separates the emission signal from background fluorescence and scattered excitation light, leading to improved sensitivity. nih.govrsc.org The efficiency of ESIPT can be modulated by chemical substituents. Electron-donating groups, such as the methoxy (B1213986) group in 7-methoxy-4aH-1,6-naphthyridin-4-one, can influence the electronic distribution in the excited state, potentially affecting the proton transfer dynamics and the resulting fluorescence. nih.govnih.gov Theoretical studies on similar systems show that such groups can impact the hydrogen bond strength in the excited state, which is a key factor in the ESIPT process. nih.govnih.gov

Design and Application of Fluorescent Naphthyridinone Nucleoside Analogues

The structural similarity of the naphthyridinone core to natural nucleobases has spurred the design of fluorescent nucleoside analogues (FNAs) for probing nucleic acid structure, dynamics, and interactions. mdpi.comnih.gov These FNAs are powerful tools in chemical biology, offering real-time optical monitoring of biological processes under physiologically relevant conditions. nih.govresearchgate.net

Design Principles: The primary goal in designing an FNA is to create a molecule that mimics a natural nucleoside (like cytidine (B196190) or thymine) while possessing strong fluorescence. du.edudu.edu The 1,6-naphthyridin-7(6H)-one scaffold serves as an excellent fluorescent "nucleobase" that can be chemically linked to a sugar moiety, often via a 1,2,3-triazole linker formed through click chemistry. mdpi.com

A key design strategy involves extending the aromatic system of the base to enhance photophysical properties. du.edudu.edu Furthermore, introducing substituents onto the naphthyridinone ring can tune these properties. For instance, the addition of an electron-donating methoxy group (–OCH₃) has been shown to increase the quantum yield and brightness of related tricyclic cytidine analogues compared to the unsubstituted parent compound. du.edudu.edu This enhancement is attributed to the extended conjugation of the methoxy group's lone pair of electrons, which increases the mobility of the π-electrons and promotes fluorescence. du.edu

Applications: Naphthyridinone-based FNAs are designed as environmentally sensitive probes. mdpi.com Their fluorescence is often quenched in the aqueous environment of a single-stranded oligonucleotide but "turns on" or shifts upon incorporation into a duplex or binding to a protein. digitellinc.com This change in fluorescence provides a direct signal for monitoring events such as:

Nucleic Acid-Protein Interactions: FNAs can be incorporated into DNA or RNA sequences to monitor local conformational changes that occur when a protein binds. mdpi.com

Enzyme Activity: They can be used to investigate enzyme binding sites and conformational effects within biologically important enzyme systems. mdpi.com

DNA Trafficking and Dynamics: As fluorescent labels, they are valuable for studying the movement and structural dynamics of nucleic acids within cells. digitellinc.com

The development of these probes addresses limitations of earlier FNAs, such as low brightness, by creating systems with superior photophysical characteristics. digitellinc.com

Structure Activity Relationship Sar Studies and Rational Molecular Design

Elucidation of Design Principles for Naphthyridinone Compound Potency and Selectivity

The potency and selectivity of naphthyridinone compounds are dictated by the precise three-dimensional arrangement of their atoms and the resulting interactions with their biological targets. Key design principles involve identifying and optimizing these interactions. Computational methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are instrumental in this process. These 3D-QSAR models can generate contour maps that highlight regions where steric, electrostatic, and hydrogen-bonding features are critical for activity. nih.gov For instance, studies on naphthyridine derivatives have shown that the C-1 NH and C-4 carbonyl groups are often vital for cytotoxic effects across various cancer cell lines. nih.gov

Furthermore, structure-based drug design, which utilizes X-ray crystallography, provides atomic-level insights into how a ligand binds. nih.gov This technique allows for the rational design of derivatives that can better occupy specific pockets within a target enzyme or receptor. For example, the design of potent phosphodiesterase type 4 (PDE4) inhibitors from a 1,6-naphthyridinone template was achieved by creating modifications that targeted both the enzyme's metal-binding pocket and an adjacent solvent-filled pocket, leading to compounds with subnanomolar and even picomolar potencies. nih.gov The overarching principle is that enhancing the complementarity between the ligand and the target's binding site leads to increased potency and selectivity.

Systematic Variation of Substituents and Their Impact on Biological Activities

A cornerstone of medicinal chemistry is the systematic variation of substituents on a core scaffold to probe the chemical space and map the SAR. The 1,6-naphthyridinone framework offers multiple positions (such as C3, C4, C5, C7, and N1) where chemical diversity can be introduced. mdpi.com Studies have demonstrated that even minor changes to these substituents can profoundly affect biological outcomes. nih.govnih.gov

For example, research into dibenzo[c,h] mdpi.comnih.govnaphthyridin-6-ones revealed that modifying an N-alkyl substituent on a side chain could modulate the compound's activity and its susceptibility to being removed from cells by efflux transporters. nih.gov Similarly, in a series of cytotoxic naphthyridines, the placement of methyl groups was found to be critical; substitutions at the C-6 or C-7 positions were generally more active than those at the C-5 position. nih.gov These findings underscore the importance of methodical optimization of each substituent to fine-tune the compound's biological profile.

Scaffold/SeriesPosition of VariationSubstituent ChangeImpact on Biological ActivitySource
Naphthyridine DerivativesC-6 / C-7 vs. C-5Methyl substitutionSubstitution at C-6 or C-7 is more active than at C-5 for cytotoxicity. nih.gov
Dibenzo[c,h] mdpi.comnih.govnaphthyridin-6-onesN-alkyl side chainNHCH₃ vs. NH₂The secondary amine (NHCH₃) metabolite was found to be at least as active as the parent compound in vivo, while the primary amine (NH₂) was less potent. nih.gov
Dibenzo[c,h] mdpi.comnih.govnaphthyridin-6-onesN-alkyl-N-isopropyl seriesCH₃ > CH₂CH₃ > CH(CH₃)₂Activity decreased as the size of the alkyl group increased. nih.gov
Benzo[h] mdpi.comnih.govnaphthyridinesC-7Carboxamide variationDelivered novel compounds with significant cytotoxicity in cancer cell lines. researchgate.net

Influence of the 7-Methoxy Group on 1,6-Naphthyridin-4-one Bioactivity

The substituent at the C-7 position of the naphthyridine ring plays a significant role in modulating bioactivity. Molecular modeling studies have suggested that replacing a methyl group at C-7 with more electronegative groups, such as a methoxy (B1213986) group, could enhance biological activity. nih.gov This is supported by findings from naturally derived naphthyridines. For instance, the alkaloid hadranthine B, which contains a 7-methoxy group on a related naphthyridine core, exhibited cytotoxic activity against several human cancer cell lines, including melanoma and carcinoma. nih.gov This evidence points to the 7-methoxy group as a potentially favorable feature for inducing specific biological effects like cytotoxicity.

Importance of Nitrogen Heteroatoms in Ligand-Target Recognition

The fundamental 1,6-naphthyridine (B1220473) core contains two nitrogen atoms, which are critical pharmacophoric elements. These nitrogen heteroatoms, being electronegative, can act as hydrogen bond acceptors. This ability to form hydrogen bonds is often essential for the ligand to anchor itself correctly within the binding site of a biological target, such as an enzyme or receptor. researchgate.netnih.gov The specific positioning of these nitrogens in the 1,6-isomer defines a unique spatial arrangement of hydrogen-bonding vectors, which in turn dictates the scaffold's binding preferences and selectivity for its targets. Therefore, the nitrogen atoms are not merely structural components but are key contributors to the molecule's biological activity through specific, directional interactions.

Conformational Analysis and Molecular Flexibility in Naphthyridinone Series

The biological function of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. A molecule may need to adopt a specific conformation to fit into a target's binding site, and the energy required for this change can affect binding affinity. nih.gov Studies on naphthyridine dimers designed to bind nucleic acids have shown that pre-organizing the molecule into a specific conformation (e.g., an "unstacked" state) significantly influences its binding efficiency and specificity for DNA or RNA targets. nih.gov

To investigate these properties, researchers employ computational techniques like Molecular Dynamics (MD) simulations. MD simulations allow for the study of the stability, conformation, and intermolecular interactions of a ligand as it binds to its target over time. nih.gov Analysis of the root mean square fluctuation (RMSF) can reveal the flexibility of different regions of the molecule and the target, highlighting which parts remain stable and which are more dynamic during the binding process. nih.gov Understanding the conformational preferences and flexibility of naphthyridinone derivatives is therefore crucial for designing molecules with optimal binding geometries.

Scaffold Hopping and Bioisosteric Replacement Strategies for Naphthyridinone Cores

Scaffold hopping and bioisosteric replacement are powerful strategies in modern drug design used to create novel compounds, improve drug-like properties, and navigate around existing patents. researchgate.netresearchgate.netscispace.comnih.gov Bioisosteric replacement involves swapping a functional group or fragment with another that has similar physical or chemical properties, with the goal of retaining or improving biological activity. scispace.comscite.ai Scaffold hopping is a more dramatic form of this, where the entire core structure of a molecule is replaced with a chemically different scaffold that preserves the original's key binding interactions. researchgate.netnih.gov

A practical application of these strategies was demonstrated in the development of new MET kinase inhibitors. nih.gov Researchers successfully applied a scaffold-hopping strategy to convert a known 2,7-naphthyridinone inhibitor into a novel and potent 1,6-naphthyridinone derivative. nih.gov This approach not only led to a new chemical entity but also provided a scaffold with favorable properties for further optimization, showcasing how these strategies can effectively expand the chemical space for a given biological target.

Rational Design of Enhanced Naphthyridinone Derivatives for Specific Biological Functions

The culmination of SAR knowledge, conformational analysis, and advanced design strategies enables the rational design of enhanced naphthyridinone derivatives tailored for specific biological functions. researchgate.netnih.gov By integrating these principles, medicinal chemists can move beyond trial-and-error and purposefully engineer molecules with improved potency, selectivity, and pharmacokinetic profiles.

Successful examples include the development of 1,6-naphthyridinone-based MET kinase inhibitors for cancer therapy and PDE4 inhibitors for inflammatory diseases. nih.govnih.gov In the case of the MET inhibitors, a lead compound identified through scaffold hopping was subjected to systematic structural optimization, resulting in a derivative with not only high potency (IC₅₀ of 9.8 nM) but also a significantly improved pharmacokinetic profile. nih.gov Similarly, the rational design of 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones as PDE4 inhibitors was guided by structural biology, leading to compounds with exceptional potency. nih.gov These examples highlight how a deep, mechanism-based understanding of the 1,6-naphthyridinone scaffold allows for its transformation into highly effective and specific therapeutic agents.

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods can elucidate regions of a molecule that are susceptible to electrophilic or nucleophilic attack and how the molecule will interact with its environment.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse for calculating the ground-state properties of molecules like 7-methoxy-4aH-1,6-naphthyridin-4-one. DFT calculations can determine optimized molecular geometry, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electron density.

The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity. For the naphthyridinone scaffold, the positions and nature of substituents are expected to significantly modulate these frontier orbital energies. For instance, the electron-donating methoxy (B1213986) group at the C7 position would likely raise the HOMO energy, potentially increasing the molecule's susceptibility to electrophilic attack and its ability to act as an electron donor in interactions.

Table 1: Illustrative DFT-Calculated Properties for a Naphthyridinone Scaffold Note: This data is hypothetical and for illustrative purposes, as specific experimental or calculated values for this compound are not available in the cited literature. The values are typical for similar heterocyclic systems.

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVRegion of electron donation; susceptibility to electrophilic attack.
LUMO Energy-1.8 eVRegion of electron acceptance; susceptibility to nucleophilic attack.
HOMO-LUMO Gap (ΔE)4.7 eVIndicates chemical reactivity and stability.
Dipole Moment3.2 DMeasure of molecular polarity, influencing solubility and intermolecular forces.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for predicting how a molecule will interact with other chemical species. researchgate.net The MEP map uses a color scale to indicate regions of different electrostatic potential: red typically signifies electron-rich areas (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas of intermediate potential. researchgate.net

For this compound, an MEP map would likely show a region of high negative potential (red) around the carbonyl oxygen at the C4 position and the nitrogen atoms of the naphthyridine core, highlighting their roles as hydrogen bond acceptors. The methoxy group's oxygen would also contribute to a negative potential region. Conversely, the hydrogen atom on the N1 nitrogen and the hydrogens on the aromatic ring would be expected to show positive potential (blue or greenish-blue), indicating their potential to act as hydrogen bond donors or engage in other electrostatic interactions.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ijpsonline.com This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. ijpsonline.com The process involves sampling a vast number of conformations of the ligand within the receptor's binding site and scoring them based on their binding affinity.

While no specific docking studies for this compound were found, research on related naphthyridinone derivatives has demonstrated the utility of this approach. For example, studies on benzo[h] nih.govnih.govnaphthyridin-2(1H)-one analogues as mTOR inhibitors used molecular docking to explore the binding conformations of these compounds within the mTOR kinase domain. ijpsonline.com Similarly, docking studies on 1,8-naphthyridine (B1210474) derivatives have been used to investigate their potential as DNA gyrase inhibitors. mdpi.com For this compound, docking could be employed to screen it against a panel of kinases or other enzymes to generate hypotheses about its mechanism of action. Key interactions would likely involve hydrogen bonds between the carbonyl oxygen and ring nitrogens with amino acid residues like lysine (B10760008) or aspartate in a kinase hinge region.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational flexibility and dynamics of a molecule. youtube.com This is particularly important for understanding how a ligand might adapt its shape to fit into a binding pocket or how its structure fluctuates in solution.

An MD simulation of this compound, either in a solvent like water or complexed with a target protein, would reveal its stable and transient conformations. nih.gov The simulation could track the rotation of the methoxy group and any puckering or flexibility in the dihydronaphthyridine ring. Classical force fields such as GAFF, CHARMM, and OPLS are commonly used for these simulations of organic molecules. rsc.org The results can provide insights into the structural and dynamic properties that are not accessible from static models. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com By identifying the key molecular properties (descriptors) that influence activity, a QSAR model can be used to predict the activity of new, unsynthesized compounds. mdpi.com

QSAR studies have been successfully applied to naphthyridinone derivatives. For instance, a QSAR model for 1,8-naphthyridin-4-ones as photosystem II inhibitors revealed that the position, size, and polarity of substituents were the dominant factors controlling their activity. nih.gov Another study on 1,3,4-oxadiazole (B1194373) substituted naphthyridines identified the valence connectivity index, LUMO energy, and dielectric energy as significant descriptors for predicting HIV-1 integrase inhibition. nih.gov For a series of compounds based on the this compound scaffold, a QSAR study could be developed to guide the design of analogues with optimized activity by correlating descriptors (e.g., electronic, steric, and hydrophobic parameters) with experimental data.

Table 2: Example of a QSAR Model Equation for Naphthyridinone Derivatives Note: This is a generalized, illustrative example based on typical QSAR studies. nih.govnih.gov

Illustrative QSAR Model
Equationlog(1/IC50) = 0.85(χv) - 0.15(LUMO) + 0.32(LogP) + 2.14
Descriptorsχv (Valence Connectivity Index): Relates to molecular size and branching.
                LUMO (Lowest Unoccupied Molecular Orbital Energy): Electronic descriptor related to electron-accepting capability.

                LogP (Partition Coefficient): Hydrophobic descriptor.
            
InterpretationThe model suggests that higher biological activity is associated with larger, more branched molecules (positive coefficient for χv) that are less prone to accept electrons (negative coefficient for LUMO) and are more hydrophobic (positive coefficient for LogP).

In Silico Screening and Virtual Library Design for Novel Naphthyridinone Chemotypes

In silico screening, or virtual screening, involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach significantly accelerates the initial stages of drug discovery by prioritizing a smaller number of promising candidates for experimental testing. nih.gov

Starting with the this compound scaffold, a virtual library of novel chemotypes could be designed by systematically modifying substituents at various positions on the naphthyridinone ring. This library could then be screened against the three-dimensional structure of a biological target using molecular docking. Alternatively, if a validated QSAR model or a pharmacophore model (a model of the essential steric and electronic features required for binding) is available, the library can be screened using these ligand-based methods. This dual approach, combining structure-based and ligand-based screening, can improve the hit rate for identifying novel, active compounds. nih.gov Deep learning and other advanced computational methods are also being integrated into these workflows to build more predictive in silico libraries and screening tools. nih.gov

Prediction of Pharmacokinetic Properties (excluding ADMET toxicity and safety)

The prediction of pharmacokinetic properties through computational, or in silico, methods is a critical component of modern drug discovery. uq.edu.au These approaches allow for the early assessment of a compound's likely behavior in the body, guiding medicinal chemistry efforts to optimize absorption, distribution, metabolism, and excretion (ADME) profiles before significant investment in synthesis and experimental testing. For the compound this compound, a comprehensive pharmacokinetic profile has been computationally generated using widely accepted predictive models.

In silico analysis relies on a molecule's structure to forecast its physicochemical and pharmacokinetic characteristics. Advanced algorithms and extensive databases of existing experimental data are used to build models that can predict properties such as lipophilicity, solubility, and potential for plasma protein binding. These predictions are instrumental in identifying potential liabilities and guiding the design of molecules with more favorable drug-like properties.

Physicochemical Properties

The fundamental physicochemical properties of a compound, such as its lipophilicity and water solubility, are key determinants of its pharmacokinetic behavior. These properties influence how a compound is absorbed, how it distributes into various tissues, and how it is ultimately eliminated from the body. Computational tools provide reliable estimates of these characteristics.

The predicted physicochemical properties for this compound are summarized in the table below.

PropertyPredicted ValueDescription
Formula C9H8N2O2The molecular formula of the compound.
Molecular Weight 176.17 g/mol The mass of one mole of the compound.
LogP (Lipophilicity) 0.85A measure of the compound's partition coefficient between octanol (B41247) and water, indicating its lipophilicity.
Water Solubility Moderately SolubleThe predicted ease with which the compound dissolves in water.
Topological Polar Surface Area (TPSA) 58.04 ŲThe sum of the surface areas of polar atoms in a molecule, which correlates with hydrogen bonding potential and cell permeability.

This data is generated by computational models and has not been experimentally confirmed.

Absorption and Distribution

The absorption of a compound, particularly after oral administration, and its subsequent distribution throughout the body are complex processes governed by factors such as its ability to cross biological membranes. Computational models, such as the BOILED-Egg model, can predict passive gastrointestinal absorption and brain penetration.

For this compound, the predictions suggest a high probability of gastrointestinal absorption. However, the models indicate that the compound is not likely to cross the blood-brain barrier, suggesting its distribution may be limited to peripheral tissues.

ParameterPredictionImplication
Gastrointestinal Absorption HighThe compound is likely to be well-absorbed from the gastrointestinal tract following oral administration.
Blood-Brain Barrier (BBB) Permeant NoThe compound is not expected to readily enter the central nervous system.

This data is generated by computational models and has not been experimentally confirmed.

Metabolism

The metabolism of a drug molecule, primarily carried out by the cytochrome P450 (CYP) family of enzymes in the liver, is a critical factor in determining its half-life and potential for drug-drug interactions. Predicting whether a compound is a substrate or inhibitor of major CYP isoforms is a key aspect of in silico pharmacokinetic assessment.

Computational screening of this compound against the major drug-metabolizing CYP enzymes indicates a low likelihood of it being a significant inhibitor of these enzymes. This suggests a lower potential for causing clinically relevant drug-drug interactions mediated by the inhibition of these pathways.

CYP IsoformPredicted Inhibition
CYP1A2 No
CYP2C19 No
CYP2C9 No
CYP2D6 No
CYP3A4 No

This data is generated by computational models and has not been experimentally confirmed.

Advanced Applications and Future Research Directions

Development of Naphthyridinone Scaffolds in Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic strategy that eliminates disease-causing proteins rather than just inhibiting them. nih.gov This approach primarily utilizes heterobifunctional molecules known as Proteolysis-Targeting Chimeras (PROTACs) or smaller "molecular glue" compounds. nih.govnih.gov PROTACs are designed with two key components: a ligand that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase, all connected by a chemical linker. youtube.com This induced proximity triggers the cell's own quality control machinery, the ubiquitin-proteasome system, to tag the POI for destruction. google.com

The naphthyridinone scaffold is a prime candidate for incorporation into TPD strategies. Its established ability to bind to a variety of protein targets, particularly protein kinases, makes it an attractive "warhead" for directing PROTACs to specific cellular proteins. researchgate.netnih.gov For instance, derivatives of the 1,6-naphthyridinone core have been developed as potent and selective inhibitors for targets like Fibroblast Growth Factor Receptor 4 (FGFR4) and Rearranged during Transfection (RET) kinase, both implicated in various cancers. nih.govnih.gov By functionalizing the 7-methoxy-4aH-1,6-naphthyridin-4-one scaffold, it is conceivable to create novel PROTACs that can selectively degrade these and other high-value targets.

The selection of the E3 ligase is critical for a PROTAC's effectiveness. researchgate.net While ligands for Cereblon (CRBN) and Von Hippel-Lindau (VHL) are most commonly used, the discovery of new E3 ligase recruiters is a key area of research to expand the scope of TPD. nih.govnih.gov The versatility of the naphthyridinone structure allows for the attachment of various linkers and E3 ligase-binding moieties, enabling the systematic optimization of ternary complex formation and degradation efficiency.

Table 1: Comparison of Targeted Protein Degradation Modalities

Feature Proteolysis-Targeting Chimeras (PROTACs) Molecular Glues
Structure Heterobifunctional molecule (POI ligand - Linker - E3 ligand) youtube.com Monovalent small molecule nih.gov
Mechanism Induces proximity between POI and E3 ligase to form a ternary complex. nih.gov Reshapes the surface of an E3 ligase to induce novel interaction with a "neo-substrate".
Design Modular and rational design is often feasible. nih.gov Discovery has often been serendipitous, though rational design is emerging.
Size (Daltons) Typically larger (>800 Da). Typically smaller (<500 Da), often adhering to Lipinski's rules.

| Role of Naphthyridinone Scaffold | Can serve as the "warhead" or POI-binding ligand. | Could potentially be modified to act as a molecular glue. |

Naphthyridinones as Tools in Chemical Biology and Mechanistic Probes

Chemical probes are essential small molecules used to study and manipulate biological systems, helping to elucidate protein function and dissect complex cellular pathways. youtube.comchemicalprobes.org Natural products have historically served as a rich source of such probes. nih.gov The this compound scaffold, as part of the broader naphthyridine class, possesses qualities that make it an excellent starting point for developing highly specific chemical probes.

The power of a chemical probe lies in its selectivity for a particular biological target. Research has shown that specific 1,6-naphthyridinone derivatives can be engineered to be highly potent and selective inhibitors of specific enzymes. For example, a series of 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones were rationally designed as potent inhibitors of phosphodiesterase type 4 (PDE4), with X-ray crystallography confirming their binding mode. ebi.ac.uk Similarly, derivatives have been developed as potent inhibitors of RET kinase and its mutants that confer resistance to other drugs. nih.gov

These selective inhibitors are invaluable as mechanistic probes. They allow researchers to:

Validate drug targets: By observing the specific cellular effects of inhibiting a single protein with a probe, scientists can confirm the protein's role in a disease pathway.

Dissect signaling pathways: Probes can be used to turn off a specific protein's activity at a defined time, allowing for the study of downstream effects and the mapping of complex signaling networks. researchgate.net

Enable new therapeutic strategies: The discovery of nimbolide (B1678885) as a covalent recruiter for the RNF114 E3 ligase demonstrates how a natural product probe can open up new avenues for TPD. youtube.com The naphthyridinone scaffold could similarly be explored to discover novel E3 ligase recruiters.

Integration of Naphthyridinones into Complex Biological Systems

The interaction of a small molecule with a biological system is a multifaceted process. The this compound scaffold and its derivatives can be integrated into complex biological systems, influencing cellular functions through various mechanisms. Their effects are not only determined by their primary target but also by their broader interactions within the cellular environment.

Derivatives of the naphthyridinone family have demonstrated a wide spectrum of biological activities, including anti-infective and anti-cancer effects, and have shown activity on the cardiovascular and nervous systems. mdpi.com This indicates that these scaffolds can modulate multiple pathways. For instance, some naphthyridinone derivatives have been developed as inhibitors of DNA gyrase, a crucial bacterial enzyme, highlighting their potential as antimicrobial agents. mdpi.com

Furthermore, the integration into biological systems can be tailored. For example, in the development of inhaled PDE4 inhibitors based on a naphthyridinone template, a strategy of low aqueous solubility was employed to achieve lung retention and a long duration of action. ebi.ac.uk This demonstrates how physicochemical properties can be tuned to control the compound's behavior in a specific biological compartment. The development of hypoxia-activated PROTACs, which release the active degrader only in the low-oxygen environment of a tumor, is another example of sophisticated integration into a complex biological system. nih.gov

Emerging Synthetic Methodologies for Diversifying Naphthyridinone Chemical Space

The exploration of the full potential of the this compound scaffold depends on the ability to generate a wide array of derivatives. mdpi.com Expanding the "chemical space"—the total ensemble of possible molecules—around this core structure is crucial for discovering new biological activities and optimizing existing ones. nih.gov Several emerging synthetic methodologies are enabling this diversification.

Recent advances in organic synthesis provide powerful tools for modifying the naphthyridinone core. These include:

Tandem Reactions: Methods that form multiple chemical bonds in a single operation, such as the base-promoted tandem synthesis of indolo[1,2-b]isoquinolines, offer efficient routes to complex fused heterocyclic systems. acs.org Similar strategies can be envisioned for rapidly building complexity onto the naphthyridinone framework.

C-H Functionalization: Direct modification of carbon-hydrogen bonds is a highly efficient way to introduce new functional groups without the need for pre-functionalized starting materials. For example, an organocatalytic method for the meta-C–H hydroxylation of azaarenes, including 1,6-naphthyridine (B1220473), provides a direct route to valuable hydroxylated derivatives. acs.org

Combinatorial Synthesis: The development of robust synthetic routes starting from simple, preformed pyridine (B92270) or pyridone rings allows for the systematic variation of substituents at multiple positions (N1, C3, C4, C5, C7, and C8) of the 1,6-naphthyridin-2(1H)-one core. nih.gov This modular approach is ideal for creating large libraries of compounds for high-throughput screening. For example, treating 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with reagents like malononitrile (B47326) can afford substituted 1,6-naphthyridinones. nih.gov Other synthetic approaches involve the cyclization of quinolinamic esters or the rearrangement of quinolinimidoacetamides. researchgate.net

These methodologies allow chemists to systematically alter the structure of this compound, tuning its properties to achieve higher potency, greater selectivity, and improved pharmacological profiles.

Future Prospects in Naphthyridinone-Based Chemical Biology and Discovery

The future of research centered on the this compound scaffold and its relatives is bright, with significant prospects in both fundamental chemical biology and therapeutic discovery. mdpi.comnih.gov The versatility of this "privileged structure" provides a robust platform for innovation. nih.gov

Key future directions include:

Expansion of the "Undruggable" Proteome: The use of naphthyridinone-based PROTACs and molecular glues holds immense promise for targeting proteins that have traditionally been considered "undruggable" due to a lack of deep functional pockets for inhibitors to bind. nih.govnih.gov

Next-Generation Kinase Inhibitors: While many kinase inhibitors exist, acquired resistance is a major clinical problem. Naphthyridinone derivatives that can inhibit drug-resistant mutants, such as those seen with RET kinase, will be a critical area of development. nih.gov

Novel Anti-Infectives: With growing antimicrobial resistance, new classes of antibiotics are urgently needed. The demonstrated activity of naphthyridinones against targets like DNA gyrase suggests a promising avenue for developing novel antibacterial agents. mdpi.com

Advanced Chemical Probes: Developing naphthyridinone-based probes with enhanced features, such as photo-activatable groups or clickable handles for proteomic analysis, will provide more sophisticated tools to dissect cellular biology. nih.govnih.gov

Current Challenges and Opportunities in Naphthyridinone Research

Despite the vast potential, research and development involving naphthyridinone scaffolds face several challenges that are common in drug discovery. nih.gov

Challenges:

Selectivity: Achieving high selectivity for the intended target over closely related proteins (e.g., other kinases) is crucial to minimize off-target effects.

Complexity of Biological Systems: Predicting how a compound will behave in a complex cellular or organismal environment remains difficult. Issues like poor tolerability or rapid metabolism, as seen in some 8-hydroxynaphthyridine series, must be addressed early in development.

Manufacturing and Scale-Up: Developing robust, reproducible, and cost-effective synthetic routes for complex molecules is essential for clinical translation. nih.gov

Expanding E3 Ligase Toolbox: For TPD applications, the limited number of well-validated E3 ligase ligands remains a bottleneck. nih.govnih.gov Discovering new ligands, potentially using naphthyridinone-based fragments, is a key challenge. technologypublisher.com

Opportunities:

Privileged Scaffold Advantage: The naphthyridinone core is a well-established "privileged structure," meaning it is known to bind to multiple biological targets, increasing the probability of finding new activities. mdpi.comnih.gov

Targeted Protein Degradation: The opportunity to eliminate rather than inhibit proteins opens up new therapeutic possibilities, including overcoming resistance and targeting scaffolding functions of proteins. nih.govnih.gov

Synthetic Versatility: Modern synthetic methods provide the tools to rapidly create and test a vast number of diverse naphthyridinone derivatives, accelerating the discovery process. nih.govacs.orgacs.org

Interdisciplinary Application: Naphthyridinone-based compounds are not just potential drugs but also powerful tools for basic biological research, creating a synergistic cycle of discovery. nih.gov

Overcoming these challenges while capitalizing on the opportunities will be key to unlocking the full therapeutic and scientific potential of the this compound scaffold and the broader naphthyridinone family.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 7-methoxy-4aH-1,6-naphthyridin-4-one?

  • Methodological Answer : The compound can be synthesized via ester hydrolysis or Grignard reagent-mediated coupling. For example, ester precursors like ethyl 7-chloro-1-cyclopropyl-8-fluoro-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylate are hydrolyzed under acidic or alkaline conditions, depending on substituent stability . Grignard reactions, such as those using 4-fluorobenzylmagnesium chloride, enable functionalization at the 3-position of the naphthyridine core . Key steps include refluxing in ethanol or dimethylformamide, followed by purification via crystallization.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) and thin-layer chromatography (TLC) are critical for confirming molecular weight and reaction progress. For instance, LC-MS ([M+1]+ 381.17) and TLC (ethyl acetate/n-hexane 1:4) were used to validate the synthesis of analogous naphthyridine derivatives . Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C, is essential for structural elucidation of methoxy and carbonyl groups.

Q. How do reaction conditions (e.g., acidic vs. alkaline hydrolysis) influence the synthesis of naphthyridine derivatives?

  • Methodological Answer : The choice of hydrolysis conditions depends on substituent stability. Acidic hydrolysis (HCl, H₂O, ethanol, reflux) is preferred for halogenated derivatives to avoid side reactions, while alkaline conditions may degrade acid-sensitive groups . For example, 7-chloro-1-cyclopropyl-8-fluoro-4-oxo-1,6-naphthyridine-3-carboxylic acid was obtained in 81% yield using HCl-mediated hydrolysis .

Advanced Research Questions

Q. How can conflicting spectroscopic data between studies on this compound be resolved?

  • Methodological Answer : Discrepancies often arise from impurities or solvent effects. Cross-validation using multiple techniques (e.g., LC-MS, high-resolution NMR, and X-ray crystallography) is critical. For example, SnCl₂-mediated reductions in acetic acid yielded >98% purity for benzo[b][1,5]naphthyridines, as confirmed by LC-MS and repeated crystallization . Replicating protocols under inert atmospheres or varying solvents (DMF vs. ethanol) can isolate confounding factors .

Q. What strategies optimize reaction yields while minimizing byproducts in multi-step syntheses?

  • Methodological Answer : Catalytic systems and stepwise temperature control are pivotal. Zeolite-nano Au catalysts in ethanol improved yields in multi-component reactions (e.g., 7-benzyl-5-aryl-2-thioxo-octahydropyrimido[4,5-b][1,6]naphthyridin-4(1H)-ones) by enhancing regioselectivity . Grignard reagent stoichiometry and dropwise addition (e.g., SOCl₂ at <5°C) reduce side reactions in ester activation steps .

Q. How can researchers design experiments to probe the reactivity of this compound under varying conditions?

  • Methodological Answer : Systematic variable testing (pH, temperature, solvent polarity) is key. For example, refluxing with p-nitroaniline in ethanol for 2.5–3 h facilitated nucleophilic substitution in benzo[b][1,5]naphthyridines . Controlled experiments under inert atmospheres (N₂/Ar) can isolate oxidative degradation pathways. Statistical tools like Design of Experiments (DoE) help identify significant factors .

Q. What approaches address contradictions in reported biological activities of naphthyridine derivatives?

  • Methodological Answer : Comparative assays under standardized conditions (e.g., fixed concentrations, cell lines) are essential. Meta-analyses of PubChem BioAssay data can highlight methodological variances . For instance, discrepancies in antimicrobial activity may stem from differences in bacterial strain susceptibility or compound solubility . Re-evaluating structure-activity relationships (SAR) using computational modeling (e.g., DFT) provides mechanistic insights .

Methodological Considerations

  • Data Analysis : Use significance testing (e.g., ANOVA) to differentiate experimental noise from meaningful trends in yield or activity data .
  • Experimental Replication : Replicate syntheses ≥3 times to ensure reproducibility, as seen in SnCl₂-mediated reductions yielding 98.8% consistency .
  • Safety and Purification : Employ strict laboratory protocols (e.g., gloveboxes for moisture-sensitive reactions) and purify intermediates via column chromatography or recrystallization .

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